molecular formula C11H9Cl2N3 B8525308 4-Chloro-6-(2-chloro-5-methylanilino)pyrimidine

4-Chloro-6-(2-chloro-5-methylanilino)pyrimidine

Cat. No. B8525308
M. Wt: 254.11 g/mol
InChI Key: DPTNWRCCCMUQES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-6-(2-chloro-5-methylanilino)pyrimidine is a useful research compound. Its molecular formula is C11H9Cl2N3 and its molecular weight is 254.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Chloro-6-(2-chloro-5-methylanilino)pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-6-(2-chloro-5-methylanilino)pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C11H9Cl2N3

Molecular Weight

254.11 g/mol

IUPAC Name

6-chloro-N-(2-chloro-5-methylphenyl)pyrimidin-4-amine

InChI

InChI=1S/C11H9Cl2N3/c1-7-2-3-8(12)9(4-7)16-11-5-10(13)14-6-15-11/h2-6H,1H3,(H,14,15,16)

InChI Key

DPTNWRCCCMUQES-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)Cl)NC2=CC(=NC=N2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Tetramethylene sulphone (10 ml) was added to 4,6-dichloropyrimidine (25.0 g, 170 mmol) and heated to 125° C. 2-Chloro-5-methylaniline (11.90 g, 84 mmol) was added portion wise over 20 mins. The reaction mixture was heated at 125° C. for 2 hours. The reaction was allowed to cool to room temperature and DCM (200 ml) was added. The mixture was basified to pH 9-10 with methanolic ammonia and evaporated onto silica (15 g). The residue was purified by column chromatography eluting with EtOAc:isohexane (10:90) to give a white solid (12.25 g, 29%). NMR (300 MHz): 2.3 (s, 3H), 6.7 (s, 1H), 7.0 (d, 1H), 7.4 (d, 1H), 7.5 (s, 1H), 8.4 (s, 1H), 9.4 (s, 1H); m/z 254 (MH+).
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
11.9 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Four
Name
Yield
29%

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